Cas no 103653-78-7 (1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one)

1,1,1,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one is a fluorinated ketone characterized by its high thermal and chemical stability due to the presence of multiple fluorine atoms. Its strong electron-withdrawing properties make it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The compound's low reactivity with common solvents and resistance to degradation under harsh conditions enhance its utility in high-performance applications. Additionally, its unique fluorinated structure contributes to improved solubility and reactivity in fluorinated systems. This compound is particularly suited for use in environments requiring inertness and stability, such as advanced material synthesis and precision chemical manufacturing.
1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one structure
103653-78-7 structure
Product name:1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one
CAS No:103653-78-7
MF:C5HF9O
MW:248.046473264694
CID:6092018
PubChem ID:13554073

1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one
    • 2-Butanone, 1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)-
    • 103653-78-7
    • trifluoro acetylhexafluoropropan
    • EN300-1940670
    • Inchi: 1S/C5HF9O/c6-3(7,8)1(4(9,10)11)2(15)5(12,13)14/h1H
    • InChI Key: UIHQTXNZXVVYAK-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(=O)C(C(F)(F)F)C(F)(F)F

Computed Properties

  • Exact Mass: 247.98836811g/mol
  • Monoisotopic Mass: 247.98836811g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.572±0.06 g/cm3(Predicted)
  • Boiling Point: 46 °C

1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1940670-10.0g
1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one
103653-78-7
10g
$5283.0 2023-06-01
Enamine
EN300-1940670-1.0g
1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one
103653-78-7
1g
$1229.0 2023-06-01
Enamine
EN300-1940670-5g
1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one
103653-78-7
5g
$3562.0 2023-09-17
Enamine
EN300-1940670-1g
1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one
103653-78-7
1g
$1229.0 2023-09-17
Enamine
EN300-1940670-2.5g
1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one
103653-78-7
2.5g
$2408.0 2023-09-17
Enamine
EN300-1940670-0.5g
1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one
103653-78-7
0.5g
$1180.0 2023-09-17
Enamine
EN300-1940670-5.0g
1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one
103653-78-7
5g
$3562.0 2023-06-01
Enamine
EN300-1940670-0.05g
1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one
103653-78-7
0.05g
$1032.0 2023-09-17
Enamine
EN300-1940670-0.25g
1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one
103653-78-7
0.25g
$1131.0 2023-09-17
Enamine
EN300-1940670-0.1g
1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one
103653-78-7
0.1g
$1081.0 2023-09-17

Additional information on 1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one

Introduction to 1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one (CAS No. 103653-78-7)

1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one, also known by its CAS number 103653-78-7, is a highly fluorinated compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of fluoroalkyl ketones and is characterized by its high fluorine content and specific molecular structure. The presence of multiple fluorine atoms imparts exceptional stability and low reactivity, making it a valuable compound in both academic research and industrial applications.

The chemical structure of 1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one consists of a butanone backbone with six fluorine atoms attached to the first and fourth carbon atoms and a trifluoromethyl group attached to the third carbon atom. This unique arrangement of fluorine atoms results in a highly stable molecule with low solubility in water and high solubility in organic solvents. These properties make it an ideal candidate for use in various chemical processes and formulations.

In the field of pharmaceutical research, 1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one has shown promise as a solvent and intermediate in the synthesis of novel drugs. Its low reactivity and high stability allow it to be used in complex multi-step syntheses without degrading or reacting with other components. Recent studies have explored its potential as a building block for the development of new therapeutic agents, particularly those targeting neurological disorders and cancer.

In addition to its pharmaceutical applications, 1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one has found use in materials science. Its low surface energy and high thermal stability make it an excellent candidate for the development of coatings and surface treatments. These coatings can be used to enhance the durability and performance of various materials, such as plastics and metals. Recent research has also explored its potential in the development of advanced lubricants and anti-fouling agents.

The environmental impact of 1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one is another area of active research. While its high stability and low reactivity are beneficial for many applications, they also raise concerns about its persistence in the environment. Studies have been conducted to assess its biodegradability and potential ecological effects. Initial findings suggest that it has a low risk of bioaccumulation but further research is needed to fully understand its long-term environmental impact.

In the realm of analytical chemistry, 1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one has been used as an internal standard in various analytical methods due to its consistent chemical properties. Its high purity and stability make it an ideal reference compound for quantitative analysis. Recent advancements in mass spectrometry have further expanded its utility in this field.

The synthesis of 1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one involves several steps that require precise control over reaction conditions. Common methods include the reaction of trifluoromethylacetyl chloride with hexafluoropropylene oxide followed by hydrolysis. The process can be optimized to achieve high yields and purity levels suitable for industrial-scale production.

In conclusion, 1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one (CAS No. 103653-78-7) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, environmental studies, and analytical chemistry. Its unique chemical properties make it a valuable tool for researchers and industry professionals alike. Ongoing research continues to uncover new uses and optimize existing applications of this fascinating compound.

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